YH250

Hematopoietic recovery Radioprotection Acute radiation syndrome

YH250 is a selective p300/β-catenin antagonist driving symmetric, non-differentiative HSC expansion, crucial for hematopoietic regeneration studies. Unlike CBP/catenin inhibitors (e.g., ICG-001) that induce differentiation, YH250 uniquely preserves and expands the primitive stem cell pool. This functional divergence is essential for research in radiation countermeasures, ex vivo HSC expansion, and Wnt pathway dissection. Procure specifically for protocols requiring HSC self-renewal.

Molecular Formula C33H38Cl2N6O6
Molecular Weight 685.603
Cat. No. B1193870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYH250
SynonymsYH250
Molecular FormulaC33H38Cl2N6O6
Molecular Weight685.603
Structural Identifiers
SMILESO=C(N([C@](CN1C(CC2=CC(Cl)=CC(Cl)=C2N(C)C)C3=CC=C(O)C=C3)([H])N4CC1=O)N(C)CC4=O)NCC5=CC=CC(OC)=C5OC
InChIInChI=1S/C33H38Cl2N6O6/c1-37(2)31-22(13-23(34)15-25(31)35)14-26(20-9-11-24(42)12-10-20)39-17-28-40(19-30(39)44)29(43)18-38(3)41(28)33(45)36-16-21-7-6-8-27(46-4)32(21)47-5/h6-13,15,26,28,42H,14,16-19H2,1-5H3,(H,36,45)/t26?,28-/m0/s1
InChIKeyFQDWMGBGVNSQFB-RXBHZZDJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YH250 Compound: A Specific p300/Catenin Antagonist for Hematopoietic Stem Cell Research and Procurement


YH250 is a small-molecule heterocyclic compound classified as a p300/catenin antagonist [1]. It selectively disrupts the interaction between the transcriptional coactivator p300 and β-catenin, thereby modulating Wnt/β-catenin signaling [2]. This mechanism promotes symmetric non-differentiative proliferation of hematopoietic stem cells (HSCs), distinguishing it from CBP/catenin antagonists which typically induce asymmetric differentiation [3]. YH250 is primarily employed in preclinical research to investigate hematopoietic regeneration, stem cell potency, and Wnt pathway bifurcation.

Why In-Class p300/Catenin Modulators Cannot Substitute for YH250 in Critical Applications


Within the Wnt/β-catenin signaling axis, compounds targeting the Kat3 coactivators CBP and p300 produce fundamentally divergent biological outcomes. While CBP/catenin antagonists (e.g., ICG-001, PRI-724) promote asymmetric differentiation of stem cells, p300/catenin antagonists like YH250 drive symmetric non-differentiative expansion [1]. This functional bifurcation stems from differential coactivator usage: CBP/β-catenin signaling favors differentiation, whereas p300/β-catenin signaling maintains stem cell potency and self-renewal [2]. Consequently, substitution of YH250 with a CBP/catenin antagonist, or even a less specific p300 modulator, would invert the intended cellular response—expanding the stem cell pool versus depleting it. The quantitative evidence below substantiates why YH250 must be procured specifically for applications requiring HSC expansion, hematopoietic recovery, or precise dissection of Wnt coactivator functions.

YH250 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Control and CBP/catenin Antagonists


Survival Extension Following Lethal Irradiation: YH250 vs. Vehicle Control

In a murine model of lethal total body irradiation (9 Gy, LD100), a single subcutaneous dose of YH250 (2 mg/kg) administered 24 hours post-exposure significantly extended median survival compared to vehicle control [1]. The survival benefit was statistically robust (p = 0.0067). While the exact median survival values are presented graphically, YH250 treatment shifted the survival curve dramatically rightward, with >30-day survival observed in treated animals versus 100% mortality by day ~12 in controls.

Hematopoietic recovery Radioprotection Acute radiation syndrome

Hematopoietic Stem Cell Proliferation: YH250 vs. Vehicle Control (BrdU Incorporation)

YH250 directly stimulates proliferation of long-term repopulating hematopoietic stem cells (LTR-HSCs). In steady-state mice, a single YH250 injection (2 mg/kg) increased BrdU incorporation in the Lin-CD150+CD48- LTR-HSC population approximately 2-fold compared to vehicle control at both 24h and 48h post-administration [1]. The observed increase was specific to the most primitive HSC compartment.

HSC expansion Stem cell biology Wnt signaling

Functional HSC Engraftment Capacity: YH250-Treated Bone Marrow vs. Control

In a competitive bone marrow transplantation (BMT) assay, bone marrow cells harvested from YH250-treated donor mice (day 7 post-irradiation) exhibited significantly enhanced long-term engraftment compared to cells from vehicle-treated irradiated controls [1]. At 4 weeks post-transplant, donor chimerism (%CD45.2+ cells) was approximately 3-fold higher in recipients of YH250-treated marrow.

Bone marrow transplantation Competitive repopulation HSC function

Differential Coactivator Binding: YH250 Enhances CBP/β-catenin Interaction, ICG-001 Blocks It

In co-immunoprecipitation (co-IP) assays using Sca-1+ bone marrow cells, YH250 (10 µM) treatment increased the CBP/β-catenin interaction while decreasing p300/β-catenin binding [1]. In contrast, the CBP/catenin antagonist ICG-001 (10 µM) produced the opposite effect—blocking CBP/β-catenin interaction and enhancing p300/β-catenin binding. This direct biochemical evidence confirms that YH250 and ICG-001 have diametrically opposed effects on Kat3 coactivator usage, explaining their divergent functional outcomes on stem cell fate.

Co-immunoprecipitation Wnt signaling bifurcation Chemical biology

Gene Expression Signature: YH250 Upregulates ID2 and Survivin in HSCs

Transcriptomic analysis of LTR-HSCs from YH250-treated mice revealed upregulation of key genes associated with HSC self-renewal and survival. A single dose of YH250 increased ID2 expression (log2 fold change ~1.5) and survivin (Birc5) expression in Sca-1+ cells post-irradiation [1]. Elevated ID2 is functionally linked to enhanced HSC engraftment and non-differentiative proliferation [2]. The full dataset is available in GEO under accession GSE99575.

Transcriptomics HSC self-renewal ID2

YH250: Best Research and Industrial Application Scenarios


Preclinical Hematopoietic Rescue Following Radiation Injury

YH250 is ideally suited for preclinical studies evaluating mitigation of acute radiation syndrome (ARS). As demonstrated in Section 3, a single 2 mg/kg dose 24h post-lethal irradiation significantly improves survival (p=0.0067 vs control) and accelerates peripheral blood count recovery [1]. This establishes YH250 as a reference p300/catenin antagonist for radiation countermeasure research. Procurement is indicated for laboratories investigating hematopoietic reconstitution mechanisms or screening combinatorial regimens.

Ex Vivo Expansion of Functional Hematopoietic Stem Cells

For protocols requiring ex vivo expansion of LTR-HSCs while preserving long-term repopulating capacity, YH250 offers a validated chemical biology tool. Evidence from Section 3 shows YH250 increases LTR-HSC BrdU incorporation ~2-fold and yields bone marrow with ~3-fold higher competitive repopulation activity [1]. Unlike CBP/catenin antagonists (e.g., ICG-001, PRI-724) that promote differentiation, YH250 uniquely expands the primitive stem cell pool—a critical differentiator for procurement decisions in stem cell biology laboratories.

Mechanistic Dissection of Wnt/β-catenin Coactivator Bifurcation

YH250 serves as an essential chemical probe to delineate the divergent functions of Kat3 coactivators CBP and p300 in Wnt signaling. Co-IP data (Section 3) confirm that YH250 enhances CBP/β-catenin binding while ICG-001 blocks it, providing direct evidence for differential coactivator usage [1]. Researchers investigating the molecular determinants of stem cell fate (symmetric expansion vs. asymmetric differentiation) should procure YH250 specifically to modulate p300-mediated transcriptional outputs without confounding CBP inhibition.

Combination Therapy with CBP/catenin Antagonists for Enhanced Survival

In radiation injury models, combining YH250 (p300/catenin antagonist, 2 mg/kg, single dose 24h post) with ICG-001 (CBP/catenin antagonist, 50 mg/kg daily for 5 days starting 48h post) yields additive survival benefit compared to YH250 alone [1]. This sequential strategy—first expanding the stem cell pool with YH250, then inducing differentiation with ICG-001—represents a rational combination approach. Procurement of both compounds enables systematic evaluation of this two-hit paradigm in tissue regeneration studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for YH250

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.